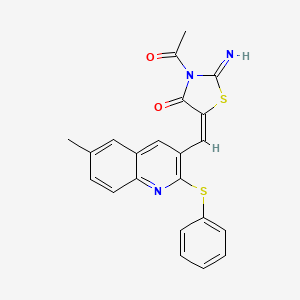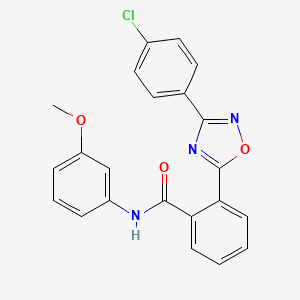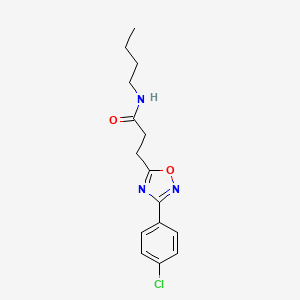
N-(furan-2-ylmethyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FSP-3 and is a sulfonamide-based compound that has been synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of FSP-3 is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. FSP-3 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, FSP-3 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
FSP-3 has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. FSP-3 has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Additionally, FSP-3 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. Furthermore, FSP-3 has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FSP-3 in lab experiments is its potential therapeutic applications in the treatment of various diseases. Additionally, FSP-3 has been shown to have low toxicity in animal models, which may make it a suitable candidate for further development. However, one limitation of using FSP-3 in lab experiments is its complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of FSP-3. One potential direction is the development of FSP-3 as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of FSP-3 and its potential targets. Furthermore, the development of more efficient synthesis methods may increase the availability of FSP-3 for research purposes.
Synthesemethoden
The synthesis of FSP-3 involves a multistep process that includes the reaction of furan-2-carbaldehyde with 4-aminophenylsulfonamide to form the key intermediate, N-(furan-2-ylmethyl)-4-aminobenzenesulfonamide. This intermediate is then treated with 3-(4-bromophenyl)propanoic acid to form the final product, N-(furan-2-ylmethyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
FSP-3 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anti-cancer properties of FSP-3 by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, FSP-3 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, FSP-3 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17(19-6-3-2-4-7-19)24-29(26,27)21-12-9-18(10-13-21)11-14-22(25)23-16-20-8-5-15-28-20/h2-10,12-13,15,17,24H,11,14,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGTWKUYQDVBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




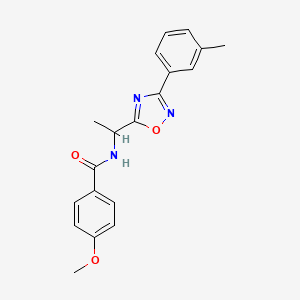
![N-({N'-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7697450.png)

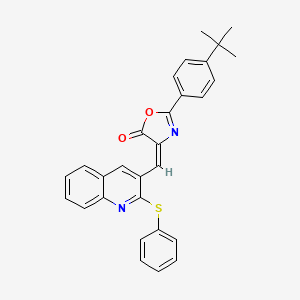
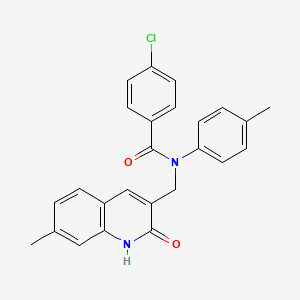
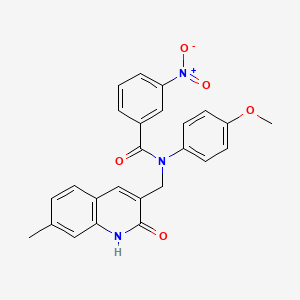
![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)
